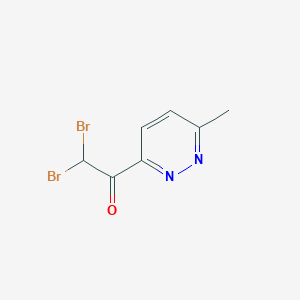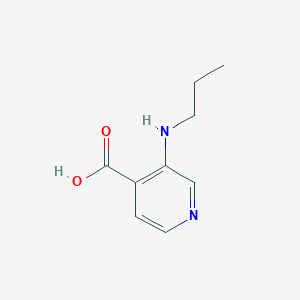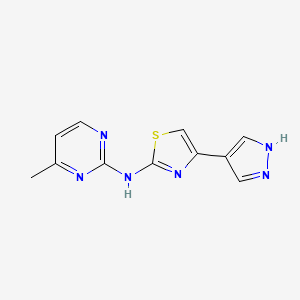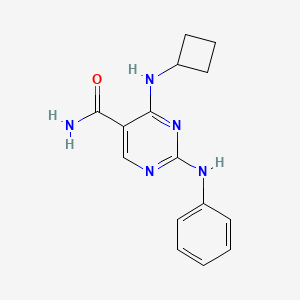![molecular formula C17H33N3 B13878311 N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide CAS No. 47083-68-1](/img/structure/B13878311.png)
N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide is a chemical compound with the molecular formula C17H33N3. It is known for its unique structure, which includes a cyclohexyl group and a diethylamino group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide involves several steps. One common method includes the reaction of cyclohexylamine with diethylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide can be compared with similar compounds such as N,N-dicyclohexylmethylamine and N-cyclohexyl-N-methylcyclohexanamine. These compounds share structural similarities but differ in their chemical properties and reactivity. N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and applications .
Propiedades
Número CAS |
47083-68-1 |
|---|---|
Fórmula molecular |
C17H33N3 |
Peso molecular |
279.5 g/mol |
Nombre IUPAC |
N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C17H33N3/c1-3-20(4-2)16-12-10-15(11-13-16)19-17(18)14-8-6-5-7-9-14/h14-16H,3-13H2,1-2H3,(H2,18,19) |
Clave InChI |
FLRFICRMFKBXCH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1CCC(CC1)N=C(C2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)

![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)



![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)


![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)

